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Compound Name: 7-Bromochroman-4-amine

Cat. No.: B1291745 Get Quote

For Immediate Release

In the landscape of modern drug discovery, a thorough understanding of a compound's

Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its

success. This technical guide provides a comprehensive, in silico evaluation of the predicted

ADME profile of 7-Bromochroman-4-amine, a novel chroman derivative with potential

therapeutic applications. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed look at the predicted pharmacokinetic

characteristics of this molecule, alongside standardized experimental protocols for in vitro

validation.

Executive Summary
Computational analysis of 7-Bromochroman-4-amine suggests a favorable ADME profile for

oral bioavailability. The molecule exhibits promising characteristics in terms of intestinal

absorption and blood-brain barrier permeability. Predictions indicate that it is not a substrate for

P-glycoprotein, suggesting a lower potential for efflux-mediated resistance. Furthermore, the

compound is predicted to be an inhibitor of key cytochrome P450 enzymes, a factor that

requires consideration in potential drug-drug interactions. The following sections provide a

detailed breakdown of these predicted properties, alongside methodologies for their

experimental verification.
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The ADME profile of a drug candidate is intrinsically linked to its fundamental physicochemical

properties. An array of in silico tools, including SwissADME and pkCSM, were utilized to predict

these characteristics for 7-Bromochroman-4-amine (Canonical SMILES:

NCC1CCOC2=CC(Br)=CC=C12). The quantitative data are summarized in the tables below.

Physicochemical Properties
Property Predicted Value Interpretation

Molecular Weight 228.09 g/mol

Within the range for good oral

bioavailability (Lipinski's Rule

of Five)

LogP (Lipophilicity) 1.88
Optimal lipophilicity for cell

membrane permeability

LogS (Aqueous Solubility) -2.77 Moderately soluble

Hydrogen Bond Donors 2
Adheres to Lipinski's Rule of

Five (≤5)

Hydrogen Bond Acceptors 2
Adheres to Lipinski's Rule of

Five (≤10)

Polar Surface Area (PSA) 38.3 Å²

Indicates good potential for

oral absorption and cell

permeation
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Parameter
Predicted
Value/Classification

Interpretation

Absorption

Human Intestinal Absorption

(HIA)
95.35%

High probability of absorption

from the gastrointestinal tract

Caco-2 Permeability (logPapp) 0.99 cm/s
High permeability across the

intestinal epithelium

P-glycoprotein Substrate No
Low likelihood of being actively

pumped out of cells

Distribution

Volume of Distribution (VDss) 0.53 L/kg
Moderate distribution into

tissues

Blood-Brain Barrier (BBB)

Permeability (logBB)
0.104

Likely to cross the blood-brain

barrier

CNS Permeability (logPS) -1.58
Moderate penetration into the

central nervous system

Plasma Protein Binding (PPB) 88.9%

High affinity for plasma

proteins, potentially affecting

free drug concentration

Metabolism

CYP1A2 Inhibitor Yes

Potential for drug-drug

interactions with CYP1A2

substrates

CYP2C19 Inhibitor Yes

Potential for drug-drug

interactions with CYP2C19

substrates

CYP2C9 Inhibitor No
Low potential for interactions

with CYP2C9 substrates

CYP2D6 Inhibitor Yes Potential for drug-drug

interactions with CYP2D6
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substrates

CYP3A4 Inhibitor Yes

Potential for drug-drug

interactions with CYP3A4

substrates

Excretion

Total Clearance (log CLtot) 0.28 ml/min/kg
Moderate rate of clearance

from the body

Renal OCT2 Substrate No

Not likely to be a substrate for

the Organic Cation Transporter

2

Toxicity

AMES Toxicity No Predicted to be non-mutagenic

hERG I Inhibitor Yes

Potential for cardiotoxicity;

requires experimental

validation

Skin Sensitization No
Low likelihood of causing skin

allergies

Visualizing In Silico and In Vitro Workflows
To further elucidate the processes involved in ADME profiling, the following diagrams illustrate

the logical flow of both computational prediction and a standard experimental assay.
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Figure 1. Workflow for In Silico ADME Prediction.
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Figure 2. Experimental Workflow for Caco-2 Permeability Assay.
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Standardized Experimental Protocols
While in silico predictions provide valuable early insights, experimental validation is crucial. The

following are condensed, standardized protocols for key in vitro ADME assays.

Caco-2 Permeability Assay
Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer,

which serves as an in vitro model of the human intestinal epithelium.

Methodology:

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21

days to allow for differentiation and the formation of a confluent monolayer with tight

junctions.

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the

Transepithelial Electrical Resistance (TEER).

Transport Experiment: The test compound (7-Bromochroman-4-amine) is added to the

apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver

compartment at various time points.

Quantification: The concentration of the compound in the collected samples is determined

using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate

of transport.

Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate at which a compound is metabolized by cytochrome P450

enzymes in human liver microsomes.

Methodology:

Incubation: 7-Bromochroman-4-amine is incubated with pooled human liver microsomes in

the presence of a NADPH-regenerating system to initiate metabolic reactions.
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Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes)

and the reaction is quenched.

Quantification: The remaining concentration of the parent compound at each time point is

measured by LC-MS/MS.

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro

half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that binds to plasma proteins.

Methodology:

Dialysis Setup: A semi-permeable membrane separates a chamber containing plasma with

the test compound from a chamber containing a protein-free buffer.

Equilibrium: The system is incubated until the concentration of the free compound reaches

equilibrium across the membrane.

Quantification: The concentrations of the compound in both the plasma and buffer chambers

are measured by LC-MS/MS.

Data Analysis: The percentage of the compound bound to plasma proteins is calculated from

the difference in concentrations.

Conclusion
The in silico ADME profile of 7-Bromochroman-4-amine presents a promising foundation for

its further development as a therapeutic candidate. The predictions for high intestinal

absorption, moderate blood-brain barrier penetration, and a manageable metabolic profile are

all favorable characteristics. However, the predicted inhibition of multiple CYP450 enzymes and

potential for hERG inhibition underscore the necessity for rigorous in vitro and in vivo testing to

fully characterize its pharmacokinetic and safety profiles. The experimental protocols provided

herein offer a standardized approach for the next phase of evaluation for this and other

promising drug candidates.
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To cite this document: BenchChem. [In Silico Deep Dive: Predicting the ADME Profile of 7-
Bromochroman-4-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291745#predicted-adme-properties-of-7-
bromochroman-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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